

# Technical Support Center: Managing Infusion-Related Reactions (IRRs) with AFM24

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of infusion-related reactions (IRRs) associated with **AFM24**, a bispecific EGFR/CD16A innate cell engager.

# Troubleshooting Guide: Real-time Management of Infusion-Related Reactions

Q1: What are the immediate steps to take if a subject experiences an infusion-related reaction during **AFM24** administration?

A1: Prompt recognition and intervention are critical. Follow these steps:

- Stop the Infusion: Immediately pause the AFM24 infusion at the first sign of an IRR.
- Assess the Patient: Evaluate the patient's vital signs (blood pressure, heart rate, respiratory rate, oxygen saturation) and symptoms to determine the severity of the reaction.
- Notify a Physician: Alert the responsible physician or clinical investigator.
- Administer Supportive Care: Based on the severity and nature of the symptoms, provide supportive care, which may include:
  - Antihistamines (e.g., diphenhydramine) for itching, hives, or flushing.



- Antipyretics (e.g., acetaminophen) for fever and chills.
- Intravenous fluids for hypotension.
- Bronchodilators for wheezing or shortness of breath.
- Oxygen supplementation for hypoxia.
- Consider Corticosteroids: For more severe reactions, administration of corticosteroids (e.g., hydrocortisone or methylprednisolone) may be necessary to dampen the inflammatory response.
- Monitor Closely: Continuously monitor the patient's vital signs and symptoms until they resolve.
- Decision to Restart: The decision to restart the infusion should be made by the physician after the patient's symptoms have fully resolved. If restarting, it should be at a reduced rate (e.g., 50% of the rate at which the reaction occurred), with careful observation.[1]

### Frequently Asked Questions (FAQs)

Q2: What are the common signs and symptoms of an AFM24-related infusion reaction?

A2: The most frequently reported signs and symptoms of IRRs with **AFM24** are generally mild to moderate and may include fever, chills, nausea, headache, flushing, itching, rash, shortness of breath, and changes in blood pressure or heart rate.[2][3][4] In clinical trials, infusion-related reactions were the most common treatment-related adverse events.[2]

Q3: What is the underlying mechanism of **AFM24**-induced infusion-related reactions?

A3: Infusion-related reactions to **AFM24** are believed to be mechanism-based and related to cytokine release. **AFM24** is a bispecific innate cell engager that crosslinks CD16A on innate immune cells (primarily Natural Killer (NK) cells and macrophages) with EGFR on tumor cells. This engagement activates the NK cells and macrophages, leading to the release of proinflammatory cytokines such as Interleukin-6 (IL-6), Interferon-gamma (IFNy), and Tumor Necrosis Factor-alpha (TNF $\alpha$ ). This rapid release of cytokines can result in systemic inflammatory symptoms, which manifest as an infusion-related reaction.



Q4: At what point during treatment are infusion-related reactions most likely to occur?

A4: Infusion-related reactions to **AFM24** are most common during the first infusion. Their frequency and severity typically decrease with subsequent infusions.

Q5: How can the risk of infusion-related reactions be mitigated?

A5: Prophylactic measures can significantly reduce the incidence and severity of IRRs. A common strategy includes:

- Premedication: Administration of antihistamines (H1 and H2 blockers), antipyretics, and corticosteroids prior to the **AFM24** infusion is a standard approach to mitigate IRRs.
- Split Dosing and Titrated Infusion Rate: For the initial doses, a split-dosing schedule or a slower, escalating infusion rate may be employed to allow for more gradual immune activation.

Q6: What is the grading of infusion-related reactions?

A6: Infusion-related reactions are typically graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The grading scale ranges from Grade 1 (mild) to Grade 5 (death). In clinical trials, the majority of IRRs associated with **AFM24** have been reported as Grade 1 or 2, with a smaller percentage being Grade 3.

## Quantitative Data on AFM24-Associated Infusion-Related Reactions

The following tables summarize the incidence of infusion-related reactions (IRRs) from clinical trials of **AFM24**.

Table 1: Incidence of Infusion-Related Reactions with **AFM24** Monotherapy (NCT04259450)



| Patient Population       | Number of Patients | Overall IRR<br>Incidence (%) | Grade 3 IRR<br>Incidence (%) |
|--------------------------|--------------------|------------------------------|------------------------------|
| Advanced Solid<br>Tumors | 29                 | 69.0%                        | 6.9%                         |
| Colorectal Cancer        | 16                 | 75.0%                        | 6.3%                         |

(Data synthesized from clinical trial reports)

Table 2: Incidence of Infusion-Related Reactions with **AFM24** in Combination with Atezolizumab (NCT05109442)

| Patient Population       | Number of Patients | Overall IRR<br>Incidence (%) | Grade 3 IRR<br>Incidence (%) |
|--------------------------|--------------------|------------------------------|------------------------------|
| EGFR-WT NSCLC            | 17                 | 70.6%                        | 11.8%                        |
| Advanced Solid<br>Tumors | 43                 | 54.0%                        | Not specified                |

(Data synthesized from clinical trial reports)

# Signaling Pathways and Experimental Workflows Signaling Pathway for AFM24-Mediated Cytokine Release









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. ADCC Assay Using BioIVT Cryopreserved NK Cells [sigmaaldrich.com]
- 3. Infusion-Related Reaction Management With Amivantamab for EGFR Exon 20 Insertion Mutation NSCLC: A Practical Guide for Advanced Practitioners PMC [pmc.ncbi.nlm.nih.gov]
- 4. ons.confex.com [ons.confex.com]
- To cite this document: BenchChem. [Technical Support Center: Managing Infusion-Related Reactions (IRRs) with AFM24]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#managing-infusion-related-reactions-associated-with-afm24]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com